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molecular formula C11H7F2N3O2 B8480545 N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine

N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine

Cat. No. B8480545
M. Wt: 251.19 g/mol
InChI Key: CYTCJWMAQBXXIY-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a degassed solution of 2-chloro-3-nitro-pyridine (2.7 g, 17.03 mmol) and 3,5-difluoro aniline (2.0 g, 15.5 mmol) in dimethylacetamide (50 mL) was added cesium carbonate (10 g, 30.98 mmol) and was further degassed with nitrogen for 10 min. To the mixture was added xanthophos (448 mg, 0.77 mmol) and Pd2 (dba)3 (851 mg, 0.92 mmol) and stirred at 100° C. for 16 h. After completion of the reaction, water (100 mL) was added and the mixture extracted with EtOAc (500 mL). The organic phase was dried over sodium sulfate and concentrated to provide the crude material, which was purified by column chromatography using 0-5% EtOAc in hexane to yield N-(3,5-difluorophenyl)-3-nitro-pyridin-2-amine: LC-MS (ESI) m/z 250.1 [M−H]−.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
851 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:11][C:12]1[CH:13]=[C:14]([CH:16]=[C:17]([F:19])[CH:18]=1)[NH2:15].C(=O)([O-])[O-].[Cs+].[Cs+].O>CC(N(C)C)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:11][C:12]1[CH:13]=[C:14]([NH:15][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:16]=[C:17]([F:19])[CH:18]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
cesium carbonate
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
851 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was further degassed with nitrogen for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC1=NC=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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